molecular formula C25H47NO8 B1668429 Carboprost tromethamine CAS No. 58551-69-2

Carboprost tromethamine

Cat. No.: B1668429
CAS No.: 58551-69-2
M. Wt: 489.6 g/mol
InChI Key: UMMADZJLZAPZAW-QTBVFXFVSA-N
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Description

Carboprost tromethamine is a synthetic analogue of prostaglandin F2α, specifically designed to mimic the natural hormone’s effects. It is primarily used in obstetrics to manage postpartum hemorrhage and induce labor. The compound is known for its potent uterotonic properties, making it effective in controlling severe bleeding after childbirth .

Scientific Research Applications

Carboprost tromethamine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Carboprost tromethamine primarily targets the prostaglandin E2 receptor located in the uterus . This receptor plays a crucial role in inducing labor and expelling the placenta .

Mode of Action

This compound is a synthetic analogue of naturally occurring prostaglandin F2 alpha (dinoprost) . It binds to the prostaglandin E2 receptor, causing myometrial contractions , similar to labor contractions at the end of a full-term pregnancy . This interaction usually results in the expulsion of the products of conception .

Biochemical Pathways

This compound affects the prostaglandin-mediated signaling pathway . By binding to the prostaglandin E2 receptor, it stimulates uterine contractions, which can lead to the induction of labor or the expulsion of the placenta .

Pharmacokinetics

The peak serum time for this compound is approximately 30 minutes after intramuscular administration . This rapid absorption allows for the quick onset of uterine contractions.

Result of Action

The primary result of this compound’s action is the induction of uterine contractions . These contractions can lead to the expulsion of the products of conception, making this compound effective for inducing abortion between the 13th and 20th weeks of gestation . When used postpartum, hemostasis at the placentation site is achieved through the myometrial contractions produced by carboprost .

Action Environment

The action of this compound is influenced by the physiological environment of the uterus . Factors such as the stage of pregnancy, the health of the uterus, and the presence of any uterine diseases can affect the compound’s action, efficacy, and stability. It should be noted that this compound should be used only with strict adherence to recommended dosages and by medically trained personnel in a hospital that can provide immediate intensive care and acute surgical facilities .

Safety and Hazards

Carboprost Tromethamine should be used only with strict adherence to recommended dosages . It should be used by medically trained personnel in a hospital that can provide immediate intensive care and acute surgical facilities . It may cause reproductive toxicity and specific target organ toxicity .

Future Directions

Carboprost Tromethamine is used to end pregnancy and to stop or treat bleeding that happens after a birth or an abortion . It is also used in the treatment of postpartum hemorrhage due to uterine atony that has not responded to conventional methods of management . Future research may focus on further understanding its efficacy and safety, and exploring new therapeutic uses .

Biochemical Analysis

Biochemical Properties

Carboprost Tromethamine is a synthetic prostaglandin that binds the prostaglandin E2 receptor, causing myometrial contractions . This interaction with the prostaglandin E2 receptor is crucial for its role in inducing labor or expelling the placenta .

Cellular Effects

This compound has significant effects on various types of cells, particularly those in the uterus. It stimulates myometrial contractions similar to labor contractions at the end of a full-term pregnancy . This effect on uterine cells is critical for its use in managing postpartum hemorrhage and inducing abortion .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the prostaglandin E2 receptor, which leads to myometrial contractions . This binding interaction is key to how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause transient temperature increases in some patients . This is thought to be due to its effect on hypothalamic thermoregulation .

Dosage Effects in Animal Models

In laboratory animals and humans, large doses of this compound can raise blood pressure, probably by contracting the vascular smooth muscle . With the doses used for terminating pregnancy, this effect has not been clinically significant .

Metabolic Pathways

This compound is metabolized in the lungs and liver, and its metabolites are excreted in urine . This indicates that it is involved in metabolic pathways in these organs.

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on the uterus suggest that it is effectively transported and distributed to this organ where it exerts its effects .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with prostaglandin receptors on the cell surface to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboprost tromethamine is synthesized through a series of chemical reactions starting from prostaglandin F2α. The key step involves the methylation of the C-15 hydroxyl group to form the tertiary carbinol, which prevents enzymatic oxidation and retains biological activity. This is achieved using methyl Grignard reagent or trimethylaluminium .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and efficacy. The process includes multiple purification steps to isolate the desired product and remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Carboprost tromethamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Carboprost tromethamine is unique due to its specific methylation at the C-15 position, which enhances its stability and biological activity. This modification makes it more effective in inducing uterine contractions compared to other prostaglandin analogues .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Carboprost tromethamine involves the conversion of Prostaglandin F2α to Carboprost tromethamine through several reaction steps.", "Starting Materials": [ "Prostaglandin F2α", "Tromethamine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Chloroform", "Diethyl ether", "Water" ], "Reaction": [ "Prostaglandin F2α is reacted with Tromethamine in the presence of Sodium hydroxide to form Carboprost", "Carboprost is then treated with Hydrochloric acid to form Carboprost tromethamine", "The resulting Carboprost tromethamine is then purified through a series of solvent extractions using Methanol, Chloroform, and Diethyl ether, followed by recrystallization from Water" ] }

Carboprost is a synthetic prostaglandin. It binds the prostaglandin E2 receptor, causing myometrial contractions, casuing the induction of labour or the expulsion of the placenta. Prostaglandins occur naturally in the body and act at several sites in the body including the womb (uterus). They act on the muscles of the womb, causing them to contract.

CAS No.

58551-69-2

Molecular Formula

C25H47NO8

Molecular Weight

489.6 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/t16?,17?,18?,19?,21-;/m0./s1

InChI Key

UMMADZJLZAPZAW-QTBVFXFVSA-N

Isomeric SMILES

CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

Appearance

Solid powder

melting_point

95-105 °C

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Carboprost tromethamine dissolves readily in water at room temperature at a concentration greater than 75 mg/mL.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

15-methylprostaglandin F2alpha-tromethamine
carboprost trometamol
carboprost tromethamine
Hemabate
Prostin M-15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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